Dimethyl N-(2-cyanophenyl)-L-aspartate

Protecting group strategy Orthogonal synthesis Chiral building block

Sourcing stereochemically defined N-aryl aspartate diesters with latent nitrile handles often leads to inconsistent enantiopurity or generic analogs lacking essential ortho-substitution. Dimethyl N-(2-cyanophenyl)-L-aspartate (CAS 193473-54-0) resolves this gap as a dedicated (2S)-configured building block with a 2-cyanophenyl group for electron-deficient N-aryl reactivity. - Orthogonal dimethyl ester protection enables selective late-stage carboxylate unmasking. - The ortho-cyano substituent supports nitrile diversification into tetrazoles or aminomethyl groups. - Supplied with certificate of analysis to support chiral HPLC method validation and regulatory impurity profiling.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 193473-54-0
Cat. No. B12578256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl N-(2-cyanophenyl)-L-aspartate
CAS193473-54-0
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)NC1=CC=CC=C1C#N
InChIInChI=1S/C13H14N2O4/c1-18-12(16)7-11(13(17)19-2)15-10-6-4-3-5-9(10)8-14/h3-6,11,15H,7H2,1-2H3/t11-/m0/s1
InChIKeyJVFPZAJRUNBUOW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl N-(2-cyanophenyl)-L-aspartate: Chemical Identity and Core Properties


Dimethyl N-(2-cyanophenyl)-L-aspartate (CAS 193473-54-0) is a synthetic L-aspartic acid derivative in which the amino group is substituted with a 2-cyanophenyl moiety and both carboxylic acid functions are protected as methyl esters [1]. This compound belongs to the broader class of N-substituted aspartic acid diesters, which are established chiral building blocks and key intermediates in pharmaceutical synthesis, particularly where orthogonal carboxyl protection and aryl-nitrogen substitution patterns are required [2].

Why Generic N-Substituted Aspartates Cannot Substitute This Compound


The 2-cyanophenyl substituent in Dimethyl N-(2-cyanophenyl)-L-aspartate introduces a combination of electron-withdrawing character, steric profile, and latent nitrile functionality that cannot be replicated by generic N-alkyl or N-phenyl aspartate analogs. The ortho-cyano group significantly alters the electronic environment of the aniline nitrogen, affecting nucleophilicity, stability of the N–aryl bond, and reactivity in downstream transformations such as metal-catalyzed cross-couplings or heterocycle formation [1]. Furthermore, cyanophenyl-containing intermediates are specifically documented as valuable precursors for pharmaceutical targets, distinguishing them from unsubstituted phenyl or benzyl analogs that lack the cyano handle for further functionalization [1]. Substituting a generic N-substituted aspartate for this compound risks failure in reaction sequences that depend on the precise electronic and steric properties of the 2-cyanophenyl group.

Quantitative Differentiation Evidence for Dimethyl N-(2-cyanophenyl)-L-aspartate


Dimethyl Ester Protection Versus Free Diacid

Dimethyl N-(2-cyanophenyl)-L-aspartate (MW 262.26 g/mol) incorporates methyl ester protection on both the α- and β-carboxyl groups, a structural feature that distinguishes it from the corresponding free diacid, N-(2-cyanophenyl)-L-aspartic acid (MW ~234.21 g/mol). This double protection strategy is a standard enabling motif in multi-step synthesis, permitting selective deprotection and chemoselective transformations that are incompatible with free carboxylic acids [1]. While direct performance metrics for this specific compound are not reported in the open literature, the molecular weight and elemental composition (C₁₃H₁₄N₂O₄) confirm the fully esterified state required for applications demanding carboxyl-protected aspartate scaffolds.

Protecting group strategy Orthogonal synthesis Chiral building block

Electronic Effect of 2-Cyanophenyl Versus Unsubstituted Phenyl

The 2-cyanophenyl group exerts a strong electron-withdrawing effect on the aniline nitrogen compared to an unsubstituted phenyl ring. Literature Hammett σₚ constants provide a quantitative framework: the cyano group has σₚ ≈ 0.66 (strongly electron-withdrawing), while hydrogen has σₚ = 0.00 (reference) [1]. Although these values are derived from benzoic acid ionization equilibria rather than direct measurement on the aspartate scaffold, the substantial Δσₚ of ~0.66 indicates a significant shift in electron density that can alter nucleophilicity, oxidative stability, and metal-binding behavior of the N-aryl nitrogen in Dimethyl N-(2-cyanophenyl)-L-aspartate relative to Dimethyl N-phenyl-L-aspartate.

Electronic effects Hammett equation Reactivity tuning

L-Aspartate Stereochemistry Versus Racemic or D-Isomer Analogs

Dimethyl N-(2-cyanophenyl)-L-aspartate is specified as the L-enantiomer (IUPAC: dimethyl (2S)-2-(2-cyanoanilino)butanedioate), distinguishing it from racemic mixtures or D-isomer analogs that may be offered as lower-cost alternatives [1]. The defined (S)-configuration at the α-carbon of the aspartate backbone is critical for applications requiring stereochemical fidelity, such as the synthesis of enantiomerically pure pharmaceutical intermediates or chiral ligands. Suppliers of analogous N-substituted L-aspartate derivatives typically specify enantiomeric purity by chiral HPLC or optical rotation; however, published quantitative enantiopurity data for CAS 193473-54-0 are not available in the open literature, and procurement decisions should require certificate-of-analysis verification of optical rotation or chiral purity.

Chiral purity Enantioselective synthesis Stereochemical integrity

Latent Nitrile Functionality Versus Non-Cyano N-Aryl Aspartates

The nitrile group in the 2-cyanophenyl substituent serves as a latent functional handle capable of participating in transformations such as hydrolysis to amide or acid, reduction to amine, cycloaddition to tetrazole, or metal coordination. This distinguishes Dimethyl N-(2-cyanophenyl)-L-aspartate from non-cyano N-aryl aspartate analogs (e.g., N-phenyl, N-tolyl, or N-methoxyphenyl derivatives) that lack this versatile reactive center [1]. Cyanophenyl derivatives are explicitly recognized as valuable intermediates for pharmaceuticals, agrochemicals, and functional materials, underscoring the strategic advantage of incorporating the cyano group at the building-block stage [1].

Nitrile chemistry Bioisostere Heterocycle synthesis

Complete Carboxyl Protection Versus Mono-Ester Analogs

Dimethyl N-(2-cyanophenyl)-L-aspartate features methyl ester protection on both the α- and β-carboxyl groups (two methyl ester moieties), contrasting with mono-ester or mixed-ester aspartate derivatives that retain a free carboxylic acid group [1]. In the class of N-substituted aspartic acid esters, the degree and identity of ester protection directly influence solubility, stability toward epimerization, and compatibility with organometallic reagents. The symmetrical dimethyl diester form provides predictable reactivity at both carboxyl positions, whereas mixed esters require orthogonal deprotection strategies that add complexity and may limit the choice of subsequent reaction conditions [1].

Diester protection Synthetic intermediate Functional group compatibility

Optimal Application Scenarios for Dimethyl N-(2-cyanophenyl)-L-aspartate


EAAT Transporter Ligand Discovery

The L-aspartate scaffold with 2-cyanophenyl N-substitution and dimethyl ester protection provides a functionalized platform for structure–activity relationship studies targeting excitatory amino acid transporters (EAATs). The defined (2S) stereochemistry and the electron-withdrawing cyano group allow systematic exploration of N-aryl substitution effects on transporter affinity and selectivity, while the methyl ester groups can be selectively unmasked to generate free carboxylate pharmacophores in the final bioactive compounds [1].

Multi-Step Pharmaceutical Process Chemistry

In process chemistry campaigns where both carboxyl groups must remain protected during early-stage transformations (e.g., N-functionalization, cross-coupling, or cyclization), the fully esterified dimethyl form is essential. The compound's 2-cyanophenyl group provides an additional site for late-stage nitrile-based diversification, including tetrazole formation or reduction to the benzylamine, supporting convergent synthetic strategies [1].

Analytical Reference Standard for Chiral Purity

As a stereochemically defined N-aryl aspartate diester, this compound can serve as a reference standard for chiral HPLC method development, enantiomeric excess determination, and impurity profiling in pharmaceutical analytical laboratories. Procurement of the L-enantiomer with certificate-of-analysis documentation supports regulatory compliance in drug substance characterization [2].

Peptidomimetic and Heterocyclic Scaffold Synthesis

The combination of an aspartate backbone with a 2-cyanophenyl substituent makes this compound a versatile precursor for the synthesis of peptidomimetics and nitrogen-containing heterocycles. The cyano group can be converted into amidine, aminomethyl, or tetrazole functionalities, while the aspartate core can be elaborated into lactams, diketopiperazines, or other conformationally constrained frameworks [1].

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